molecular formula C19H21NO2S2 B2917058 (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane CAS No. 1798401-80-5

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane

Cat. No.: B2917058
CAS No.: 1798401-80-5
M. Wt: 359.5
InChI Key: XVQODFKWBINFDM-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes This compound is characterized by the presence of a phenyl group, a styrylsulfonyl group, and a thiazepane ring

Scientific Research Applications

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Like all chemicals, styrylsulfonyl compounds should be handled with care. They can potentially cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always follow appropriate safety procedures when handling these compounds.

Future Directions

Research into styrylsulfonyl compounds is ongoing, with a particular focus on their potential applications in the development of new anti-cancer drugs . Future work will likely involve further optimization of their structure to improve their efficacy and safety profile, as well as detailed studies of their mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane typically involves the reaction of a thiazepane derivative with a styrylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include base catalysts such as triethylamine and solvents like dichloromethane. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens like chlorine or bromine, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted thiazepane derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-phenylethenesulfonyl chloride
  • (E)-Styrylsulfonyl methylpyridine
  • (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide

Uniqueness

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane is unique due to its thiazepane ring structure, which distinguishes it from other similar compounds

Properties

IUPAC Name

7-phenyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S2/c21-24(22,16-12-17-7-3-1-4-8-17)20-13-11-19(23-15-14-20)18-9-5-2-6-10-18/h1-10,12,16,19H,11,13-15H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQODFKWBINFDM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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